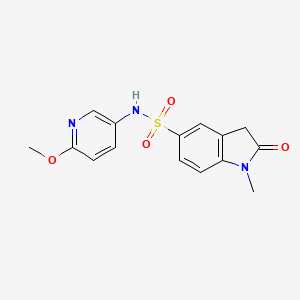
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide, also known as PBOX-15, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. PBOX-15 belongs to the benzoxazine family of compounds and has been found to exhibit anti-cancer properties in preclinical studies.
Wirkmechanismus
The mechanism of action of N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide binds to the proteasome and prevents its function, leading to the accumulation of damaged proteins and ultimately inducing apoptosis in cancer cells. N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has also been found to inhibit the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been found to exhibit low toxicity levels in normal cells, making it a promising candidate for cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has also been found to inhibit tumor growth in animal models, indicating its potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide in lab experiments is its high purity level, which allows for accurate and reliable results. N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has also been found to exhibit low toxicity levels in normal cells, making it a safer option for in vitro and in vivo studies. However, one limitation of N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide in clinical settings. Overall, N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide shows great potential as a cancer therapeutic and warrants further investigation.
Synthesemethoden
The synthesis of N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves a multistep process that includes the reaction of 3,4-dihydroxybenzaldehyde with diethyl malonate, followed by cyclization and amidation reactions. The final product is obtained as a white powder with a high purity level.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis, or programmed cell death, in cancer cells by targeting specific proteins and pathways involved in cell survival. N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has shown promising results in preclinical studies against various types of cancer, including breast, prostate, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-15(4-2)13(17)9-5-6-10-11(7-9)18-8-12(16)14-10/h5-7H,3-4,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJMXBHWBICJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)NC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)
![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)

![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)





![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)